An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Bromophenyl)-1,2,4-oxadiazole
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Bromophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Bromophenyl)-1,2,4-oxadiazole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of a bromophenyl substituent at the 3-position of the oxadiazole ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(3-Bromophenyl)-1,2,4-oxadiazole, detailed synthetic methodologies, and an exploration of its potential biological relevance.
Physicochemical Properties
Quantitative data for 3-(3-Bromophenyl)-1,2,4-oxadiazole is not extensively reported in the literature. The following table summarizes available experimental and predicted data for the compound and its close structural analogs.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| Predicted XlogP | ~2.8 - 3.4 | Predicted based on analogs |
| Predicted Melting Point | Not available | |
| Predicted Boiling Point | Not available | |
| Predicted Aqueous Solubility | Very Low | Inferred from analogs |
| Predicted pKa | Not available | |
| Solubility in Organic Solvents | High in chlorinated solvents (e.g., chloroform, dichloromethane), Moderate to high in aromatic solvents (e.g., toluene), Moderate in polar aprotic solvents (e.g., DMSO, DMF), Low to moderate in alcohols. | Inferred from a structural analog[2] |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Experimental Protocols
The synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole can be achieved through several established methods for the formation of the 1,2,4-oxadiazole ring. A common and effective strategy involves the cyclization of a C-1 synthon with 3-bromobenzamidoxime.
Synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole from 3-Bromobenzonitrile
This two-step procedure first involves the preparation of the amidoxime intermediate from the corresponding nitrile, followed by cyclization.
Step 1: Synthesis of 3-Bromobenzamidoxime
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Materials: 3-Bromobenzonitrile, hydroxylamine hydrochloride, a base (e.g., sodium carbonate or potassium carbonate), and a suitable solvent (e.g., ethanol, water).
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Procedure:
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A mixture of 3-bromobenzonitrile and hydroxylamine hydrochloride is suspended in an aqueous ethanol solution.
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A base, such as sodium carbonate, is added portion-wise to the mixture with stirring.
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The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is partially evaporated under reduced pressure.
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The resulting mixture is poured into cold water, leading to the precipitation of the crude 3-bromobenzamidoxime.
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The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Step 2: Cyclization to form 3-(3-Bromophenyl)-1,2,4-oxadiazole
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Materials: 3-Bromobenzamidoxime, a one-carbon source (e.g., triethyl orthoformate or formic acid), and a catalyst/dehydrating agent (e.g., a strong acid like sulfuric acid or a coupling agent).
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Procedure using Triethyl Orthoformate:
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3-Bromobenzamidoxime is dissolved in an excess of triethyl orthoformate.
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A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added.
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The reaction mixture is heated to reflux and monitored by TLC.
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Once the reaction is complete, the excess triethyl orthoformate is removed under reduced pressure.
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The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-(3-Bromophenyl)-1,2,4-oxadiazole.
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Synthetic workflow for 3-(3-Bromophenyl)-1,2,4-oxadiazole.
Potential Biological Activity and Signaling Pathways
While specific biological targets for 3-(3-Bromophenyl)-1,2,4-oxadiazole have not been definitively identified in the literature, the broader class of 1,2,4-oxadiazole derivatives is known to exhibit significant pharmacological activities. Many studies have explored libraries of substituted oxadiazoles for their potential as anticancer and anti-inflammatory agents.
Potential as an Anti-Inflammatory Agent
Numerous 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties.[3] A plausible mechanism of action for such compounds involves the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a crucial transcription factor that regulates the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In a typical inflammatory response, stimuli such as lipopolysaccharide (LPS) from bacteria bind to Toll-like receptors (TLRs) on the surface of immune cells like macrophages. This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. A compound like 3-(3-Bromophenyl)-1,2,4-oxadiazole could potentially inhibit this pathway at various points, such as by directly inhibiting the IKK complex or by preventing the nuclear translocation of NF-κB.
Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Potential as an Anticancer Agent
The 1,2,4-oxadiazole scaffold is also prevalent in compounds designed as anticancer agents.[4][5] These derivatives have been shown to target various cancer-related pathways, including receptor tyrosine kinases (RTKs). One such RTK is the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer.
The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately promote cell cycle progression, inhibit apoptosis, and enhance cell survival. A molecule like 3-(3-Bromophenyl)-1,2,4-oxadiazole, or more complex derivatives thereof, could potentially act as an inhibitor of EGFR or other kinases in these pathways, thereby blocking the pro-cancerous signals.
Potential anticancer mechanism via EGFR pathway inhibition.
Conclusion
3-(3-Bromophenyl)-1,2,4-oxadiazole is a compound of significant interest due to its core heterocyclic structure, which is a known pharmacophore. While specific experimental data on its physicochemical properties and biological activity are limited, this guide provides a comprehensive overview based on available information for the parent compound and its close analogs. The synthetic routes are well-established, allowing for its accessible preparation for further research. The potential for this compound and its derivatives to modulate key signaling pathways, such as NF-κB and EGFR, underscores its importance as a scaffold for the development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the physicochemical properties and pharmacological profile of 3-(3-Bromophenyl)-1,2,4-oxadiazole.
References
- 1. scbt.com [scbt.com]
- 2. CAS 16013-07-3: 3-(4-Bromophenyl)-1,2,4-oxadiazole [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
